N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
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Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C27H30ClN3O3S and its molecular weight is 512.07. The purity is usually 95%.
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Scientific Research Applications
Photocyclization in Synthesis
One related research avenue is the synthesis of polybenzoquinazolines through an intramolecular dehydration of photocyclization. This method was utilized to synthesize benzo[h]-naphth[1,2-f]quinazolines from intermediates like 4-(2-hydroxyphenyl)-5-(naphthalen-1-yl)pyrimidines, showcasing a catalyst-free and mild reaction condition with water as the only by-product (Wei et al., 2016). This could imply potential routes for synthesizing related structures or derivatives, including the compound , under environmentally friendly conditions.
Structural Studies and Co-crystals
Another related area is the study of co-crystals and salts of quinoline derivatives, which included the investigation of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide and its co-crystals with aromatic diols. These studies offer insights into the structural aspects of such compounds, which could be relevant for understanding the physicochemical properties of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride (Karmakar et al., 2009).
Antagonists and Anti-Cancer Activity
Research on novel potent antagonists of human neuropeptide Y Y5 receptors revealed skeletons like 7-methoxy-1-hydroxytetraline, which were found suitable for increasing potencies in drug discovery. Such studies highlight the potential pharmaceutical applications of structurally related compounds, which may also extend to N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride (Itani et al., 2002).
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S.ClH/c1-2-33-22-10-11-24-25(19-22)34-27(28-24)30(13-12-29-14-16-32-17-15-29)26(31)18-21-8-5-7-20-6-3-4-9-23(20)21;/h3-11,19H,2,12-18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOELOSKEICBRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride |
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